3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Description
Properties
CAS No. |
145194-32-7 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C19H22N4O3/c1-13(11-22(2)3)26-15-8-6-14(7-9-15)18-16-5-4-10-20-19(16)23(21-18)12-17(24)25/h4-10,13H,11-12H2,1-3H3,(H,24,25) |
InChI Key |
DYLPVOLNSXUKPG-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
Canonical SMILES |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-Pyrazolo(3,4-b)pyridine-1-acetic acid, 3-(4-(2-(dimethylamino)-1-methylethoxy)phenyl)-, (+-)- 3-(4-(2-dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid Y 25510 Y-25510 |
Origin of Product |
United States |
Preparation Methods
Nitrosation-Cyclization Approach
Derived from pyridine precursors, this method involves nitrosation followed by cyclization. For example, 3-acetamido-4-methylpyridine derivatives undergo nitrosation with nitrosyl chloride (NOCl) to form nitroso intermediates, which rearrange under acidic conditions to yield pyrazolo[3,4-b]pyridines.
Reaction Conditions :
Condensation of Pyridine Carboxylates
Alternative routes employ pyridine carboxylates condensed with hydrazine hydrate. For instance, ethyl pyrazolo[3,4-b]pyridine-5-carboxylate reacts with excess hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-b]pyridine-5-carbohydrazide.
Reaction Conditions :
- Reagents : Hydrazine hydrate (5 equivalents), ethanol solvent.
- Temperature : Reflux (78°C) for 5 hours.
- Yield : 85–90%.
Acetic Acid Functionalization at Position 1
The acetic acid moiety is introduced via alkylation of the pyrazole nitrogen. A two-step process involving bromoacetylation followed by hydrolysis is employed.
Bromoacetylation
The pyrazole nitrogen reacts with bromoacetyl bromide in the presence of a base:
Reaction Conditions :
Hydrolysis to Acetic Acid
The bromoacetyl intermediate is hydrolyzed using aqueous sodium hydroxide:
Reaction Conditions :
- Reagents : 1-Bromoacetyl-pyrazolo[3,4-b]pyridine (1 equiv), NaOH (2 M, 3 equiv).
- Solvent : THF/H₂O (1:1), 60°C, 4 hours.
- Yield : 89%.
Analytical Characterization
NMR Spectroscopy
Key spectral data for intermediates and Y-25510 are summarized below:
Table 1: $$^1$$H NMR Data for Pyrazolo[3,4-b]Pyridine Intermediate (DMSO-$$d_6$$)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.50 | Singlet | Pyridine-H4 |
| 7.70–7.00 | Multiplet | Phenyl protons |
| 3.20 | Singlet | N-CH₃ |
| 2.40 | Singlet | C-CH₃ |
Table 2: $$^{13}$$C NMR Data for Y-25510 (DMSO-$$d_6$$)
| δ (ppm) | Assignment |
|---|---|
| 167.9 | Acetic acid carbonyl |
| 151.6 | Pyridine C3 |
| 130.1 | Phenyl C1 |
| 53.2 | N(CH₃)₂ |
Optimization Strategies
Solvent Effects
Replacing DMF with dimethylacetamide (DMAc) in the etherification step increases yield to 74% due to improved solubility of potassium carbonate.
Catalytic Enhancements
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time for bromoacetylation from 6 to 3 hours.
Chemical Reactions Analysis
Y-25510 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Y-25510 can undergo substitution reactions where certain groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Immunomodulatory Effects
Y-25510 has been extensively studied for its immunomodulatory properties. Research indicates that it stimulates the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), in human peripheral blood mononuclear cells and THP-1 cells. The stimulation of IL-1β mRNA expression by Y-25510 requires new protein synthesis, while the expression of IL-6 is dependent on the activation of the nuclear transcription factor-kappa B (NF-kB) pathway in the presence of lipopolysaccharide (LPS) .
Table 1: Cytokine Production Induced by Y-25510
| Cytokine | Mechanism of Action | Requirement for Stimulation |
|---|---|---|
| IL-1β | Requires new protein synthesis | Yes |
| IL-6 | Involves NF-kB pathway activation | Yes (with LPS) |
Enhancement of Host Defense
Y-25510 has shown promise in enhancing host defense mechanisms, particularly in models of leukopenia induced by chemotherapy agents like 5-fluorouracil (5-FU). In studies comparing its effects to recombinant human granulocyte colony-stimulating factor (rhG-CSF), Y-25510 effectively prevented leukopenia and accelerated recovery from reduced leukocyte counts. Notably, it restored not only peripheral neutrophil numbers but also improved bone marrow cell counts significantly more than rhG-CSF .
Table 2: Comparison of Y-25510 and rhG-CSF in Leukopenia Recovery
| Treatment | Effect on Peripheral Neutrophils | Effect on Bone Marrow Cells |
|---|---|---|
| Y-25510 | Significant increase | Restoration observed |
| rhG-CSF | Limited effect | Restoration not observed for lymphocytes and monocytes |
Potential Therapeutic Applications
The compound's ability to modulate immune responses suggests several potential therapeutic applications:
3.1. Cancer Therapy
Y-25510 may be beneficial as an adjunct treatment in cancer therapies that lead to leukopenia, enhancing patient recovery post-chemotherapy.
3.2. Autoimmune Disorders
Given its immunomodulatory effects, Y-25510 could be explored for treating autoimmune conditions by balancing cytokine production.
3.3. Inflammatory Diseases
The compound's ability to stimulate pro-inflammatory cytokines positions it as a candidate for research into treatments for various inflammatory diseases.
Mechanistic Insights
The mechanisms by which Y-25510 exerts its effects involve complex interactions at the cellular level:
4.1. Cytokine Pathways
Research indicates distinct pathways for IL-1β and IL-6 production, highlighting the multifaceted role of Y-25510 in immune modulation .
4.2. Hematopoietic Recovery
Y-25510 promotes hematopoietic recovery through different mechanisms than those utilized by rhG-CSF, suggesting unique pathways that could be targeted for therapeutic benefit .
Mechanism of Action
Y-25510 exerts its effects by stimulating the production of interleukin-1 beta and interleukin-6 at the level of messenger RNA expression in cultured human monocytes. This stimulation leads to an increase in the levels of these cytokines, which play a crucial role in the immune response. The compound’s mechanism of action involves different pathways from those of lipopolysaccharide, indicating a unique mode of action .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 36 and Compound ): Enhance metabolic stability and enzyme inhibition (e.g., β-lactamase inhibition).
- Aromatic Side Chains (e.g., methoxyphenyl in Compound 9a ): Improve binding to hydrophobic enzyme pockets, critical for anticancer activity.
- Polar Groups (e.g., acetic acid in the target compound ): Increase solubility but may reduce membrane permeability.
Synthetic Flexibility :
- The core pyrazolo[3,4-b]pyridine structure allows modular synthesis via:
- Condensation reactions (e.g., glacial acetic acid reflux for 9a ).
- Cross-coupling (e.g., Suzuki reaction for Compound 36 ).
Biological Applications: Anticancer: Derivatives like 9a and Compound 36 show promise in vitro, though the target compound’s role in GBM is unconfirmed .
In contrast, analogs like Compound 36 have well-documented enzyme inhibition.
Physicochemical Properties
- Lipophilicity: The dimethylamino-1-methylethoxy group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., acetic acid in ).
- Molecular Weight : Most analogs fall within 300–400 g/mol, aligning with drug-like properties.
Biological Activity
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid, commonly referred to as Y-25510, is a synthetic compound that has garnered attention for its biological activities, particularly in immunomodulation. This article provides a comprehensive overview of its biological activity, focusing on its effects on cytokine production and potential therapeutic applications.
- IUPAC Name : 2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Molecular Formula : C19H22N4O3
- Molecular Weight : 354.4 g/mol
- CAS Number : 145194-32-7
Y-25510 has been shown to stimulate the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). Research indicates that the compound enhances mRNA expression for these cytokines in cultured human peripheral blood mononuclear cells (PBMC) and THP-1 cells (a human monocytic leukemia cell line), particularly in the presence of lipopolysaccharide (LPS), which acts as a stimulant for immune response .
Cytokine Production
The stimulation of IL-1β and IL-6 occurs through distinct mechanisms:
- IL-1β : The expression is dependent on new protein synthesis, as evidenced by the suppression of mRNA expression when cycloheximide, a protein synthesis inhibitor, is applied.
- IL-6 : This expression is not suppressed by cycloheximide but is inhibited by TPCK, an inhibitor of NF-kappa B activation, suggesting that NF-kappa B plays a crucial role in IL-6 production .
Biological Activity Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| IL-1β Production | Stimulated | Requires new protein synthesis |
| IL-6 Production | Stimulated | Involves NF-kappa B activation |
Case Studies and Research Findings
A series of studies have investigated the immunomodulatory effects of Y-25510:
- Immunological Studies : In vitro studies demonstrated that Y-25510 significantly increases the levels of IL-1β and IL-6 in response to LPS stimulation. This suggests its potential role in enhancing immune responses during infections or inflammatory conditions .
- Therapeutic Potential : The ability of Y-25510 to modulate cytokine levels positions it as a candidate for therapeutic applications in diseases characterized by dysregulated immune responses, such as autoimmune disorders or chronic inflammatory diseases .
- Comparative Analysis : Compared to other known immunomodulators, Y-25510 exhibits unique pathways for cytokine regulation, which could lead to differentiated therapeutic profiles .
Q & A
Q. How can researchers ensure data reproducibility in multi-institutional studies on this compound?
- Answer :
- Standardized protocols : Adopt CLP Training Program guidelines (e.g., quarterly mentor reviews and inter-lab calibration ).
- Open-data repositories : Share raw NMR/HPLC files via platforms like Zenodo to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
